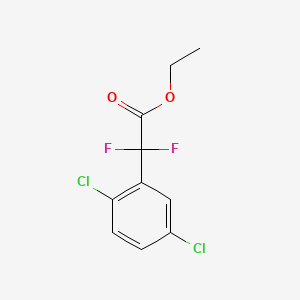

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

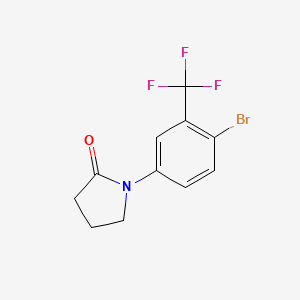

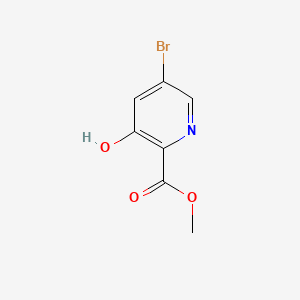

The compound is an ester formed from a 2,5-dichlorophenyl group and a 2,2-difluoroacetic acid group . Ester compounds are often used in a wide range of applications, including pharmaceuticals, and they are known for their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,5-dichlorophenyl group attached to a 2,2-difluoroacetic acid group via an ester linkage . The presence of halogens (chlorine and fluorine) could impart interesting electronic properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of halogens and the ester group could influence properties like polarity, boiling/melting points, and reactivity .Wissenschaftliche Forschungsanwendungen

Visible-Light-Driven Direct 2,2-Difluoroacetylation

Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate is utilized in visible-light-driven direct 2,2-difluoroacetylation, showcasing its role in reactions under blue LED irradiation. This process, involving the combination of specific reagents and solvents, results in various 2,2-difluoroacetyl compounds, indicating its utility in organic synthesis and the modification of molecular structures (Furukawa et al., 2020).

Electrosynthesis of Difluoroacetate Derivatives

The compound is used in the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showing its role in large-scale synthesis and the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles. This highlights its significance in the preparation of fluorinated building blocks in organic chemistry (Clavel et al., 2000).

Synthesis of Difluorinated Pseudopeptides

This compound is used in the synthesis of difluorinated pseudopeptides, utilizing its reactivity in the Ugi reaction. This application underlines its potential in the synthesis of complex organic molecules, including peptides with fluorine atoms, which can be significant in pharmaceutical and biomedical research (Gouge et al., 2004).

Incorporation in Copolymers

The compound plays a role in the synthesis of novel copolymers, where its derivatives, such as trisubstituted ethylenes with difluoro substitutions, are copolymerized with styrene. This signifies its utility in materials science, particularly in the modification of polymer properties and the creation of novel polymeric materials with specific characteristics (Kharas et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCRPNOXAKFYQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Cl)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681304 |

Source

|

| Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-21-5 |

Source

|

| Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)

![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B580694.png)

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)